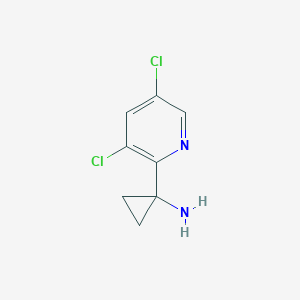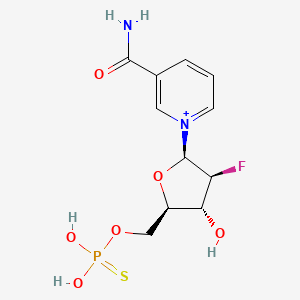
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ring, a tetrahydrofuran moiety, and a phosphonothiooxy group. Its molecular formula is C11H15FN2O6PS, and it has a molecular weight of approximately 354.28 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves multiple steps, starting with the preparation of the pyridinium ring and the tetrahydrofuran moiety. The key steps include:
Formation of the Pyridinium Ring: This step involves the reaction of nicotinamide with appropriate reagents to form the pyridinium ring.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a series of reactions involving the protection and deprotection of hydroxyl groups.
Addition of the Phosphonothiooxy Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with steps including:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Each batch undergoes rigorous testing using methods like NMR, HPLC, and mass spectrometry to confirm its structure and purity.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It can bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.
類似化合物との比較
Similar Compounds
Nicotinamide Mononucleotide: A similar compound with a pyridinium ring and a ribose moiety, known for its role in cellular metabolism.
Nicotinamide Riboside: Another related compound with a pyridinium ring and a ribose moiety, studied for its potential health benefits.
Uniqueness
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is unique due to its specific structural features, including the presence of a fluorine atom and a phosphonothiooxy group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15FN2O6PS+ |
|---|---|
分子量 |
353.29 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/p+1/t7-,8+,9-,11-/m1/s1 |
InChIキー |
SIQYQBAPGWSZQF-PKIKSRDPSA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)F)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)O)O)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
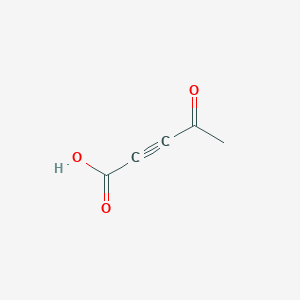

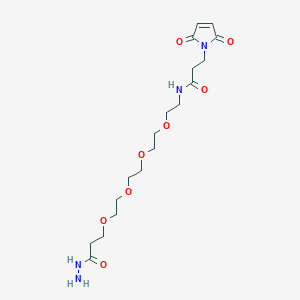

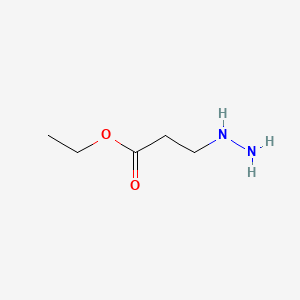

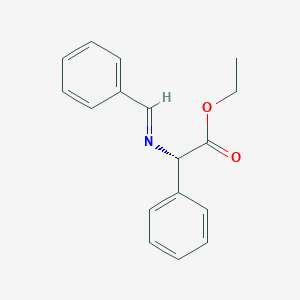
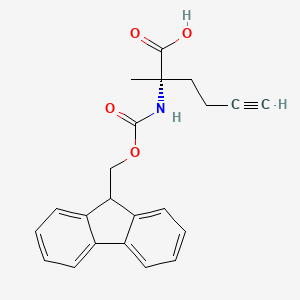
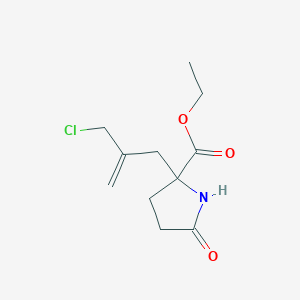
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)


